Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone

Catalog No.
S3014919
CAS No.
83728-54-5
M.F
C14H19N3O
M. Wt
245.326
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)met...

CAS Number

83728-54-5

Product Name

Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone

IUPAC Name

pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone

Molecular Formula

C14H19N3O

Molecular Weight

245.326

InChI

InChI=1S/C14H19N3O/c18-14(17-9-3-4-10-17)13-11-12(5-6-15-13)16-7-1-2-8-16/h5-6,11H,1-4,7-10H2

InChI Key

XUUDJPQFHOUJKC-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC(=NC=C2)C(=O)N3CCCC3

solubility

not available

Drug Discovery

Scientific Field: Medicinal Chemistry

Application Summary: The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Methods of Application: The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

Results or Outcomes: Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Synthesis of 2-(pyrrolidin-1-yl)pyrimidines

Scientific Field: Organic Chemistry

Application Summary: Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .

Methods of Application: A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .

Results or Outcomes: The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .

Selective Androgen Receptor Modulators (SARMs)

Scientific Field: Pharmacology

Application Summary: 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs) . These compounds are optimized structures of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .

Methods of Application: The synthesis of these compounds involves the modification of the structure of previously reported pyrrolidine derivatives .

Results or Outcomes: These compounds have shown potential as SARMs, which are drugs that can selectively stimulate the androgen receptors in muscle and bone to promote growth, while having minimal effect on other organs .

Synthesis of Substituted 2-(pyrrolidin-1-yl)pyrimidines

Application Summary: A method was developed for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines . These compounds have shown significant pharmacological activity .

Methods of Application: The synthesis involves reactions of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine . This reaction significantly expands the applicability and opens new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .

Pyrrolidine in Drug Discovery

Application Summary: The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis of 2-(pyrrolidin-1-yl)pyrimidines

Application Summary: A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .

Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone is a synthetic compound characterized by its dual pyrrolidine and pyridine structures. Its molecular formula is C14H19N3OC_{14}H_{19}N_{3}O, with a molar mass of approximately 245.32 g/mol. This compound features a pyrrolidine moiety attached to a pyridine ring, which enhances its potential applications in medicinal chemistry and drug development due to the diverse biological activities associated with both structural components .

Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone can undergo various chemical transformations:

  • Oxidation: It can be oxidized to form pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)carboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction can yield pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanol, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions may occur at the pyridine ring, particularly at ortho and para positions relative to the nitrogen atom, allowing for the formation of various derivatives.

The primary biological target of this compound is prolyl-tRNA synthetase (PRS), an enzyme involved in protein synthesis. Inhibition of PRS by this compound disrupts protein synthesis pathways, potentially leading to significant cellular effects. This mechanism suggests its relevance in developing therapeutic agents targeting protein synthesis-related diseases .

The synthesis of pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone typically involves:

  • Formation of Pyrrolidine and Pyridine Rings: The initial step includes reacting pyrrolidine with 2-chloropyridine under basic conditions to create a pyrrolidinylpyridine intermediate.
  • Functionalization and Coupling: This intermediate is further reacted with another pyrrolidine and a suitable carbonyl source to yield the final compound.
  • Industrial Methods: Large-scale production may optimize these synthetic routes using continuous flow reactors and high-throughput screening to enhance yield and efficiency .

Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone holds promise in various fields:

  • Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes involved in disease mechanisms.
  • Research: It serves as a valuable tool in studying protein synthesis inhibition and related biochemical pathways .

Interaction studies have shown that this compound effectively inhibits prolyl-tRNA synthetase, leading to decreased protein synthesis. This action suggests potential therapeutic applications in conditions where modulation of protein synthesis is beneficial, such as cancer and other proliferative diseases .

Several compounds share structural similarities with pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone:

Compound NameStructure DescriptionUnique Features
PyrrolidineA simpler analog with a single pyrrolidine ringBasic structure; less complex than target compound
Pyrrolidin-2-oneContains a lactam ringDifferent reactivity profile due to lactam nature
Pyrrolidin-2,5-dioneFeatures a dione structureDisplays distinct biological activities

Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone is unique due to its dual structural components, which provide versatile scaffolds for drug development and highlight its potential in therapeutic applications not fully realized by simpler analogs .

The compound was first synthesized in 2006, as documented in PubChem’s creation records, with subsequent modifications to its structural characterization up to 2025 . Early synthetic routes for related pyridyl ketones, such as di-2-pyridyl ketone, involved alkoxide-mediated rearrangements of pyridil precursors, as described in a 1999 patent . These methods established foundational protocols for introducing ketone functionalities into nitrogen-rich heterocycles. For example, the reaction of 2,2'-pyridil with sodium methoxide in anhydrous methanol produced intermediates that were hydrolyzed and oxidized to yield ketones . Such advancements enabled the reliable synthesis of pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone, which later gained attention for its modular structure amenable to derivatization.

The compound’s development parallels broader trends in heterocyclic chemistry, where pyrrolidine and pyridine motifs are prioritized for their bioisosteric properties and conformational rigidity. Early 21st-century studies on cannabinoid receptor modulators further underscored the value of diarylurea scaffolds incorporating pyridyl-pyrrolidine subunits , indirectly validating the relevance of this compound.

Position in Contemporary Heterocyclic Chemistry

Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone occupies a unique niche due to its dual pyrrolidine substituents and methanone bridge. The molecular structure is characterized by:

PropertyValueSource
Molecular formula$$ \text{C}{14}\text{H}{19}\text{N}_3\text{O} $$PubChem
Molecular weight245.32 g/molPubChem
IUPAC namepyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanonePubChem
SMILESC1CCN(C1)C2=CC(=NC=C2)C(=O)N3CCCC3PubChem

The pyrrolidine rings confer basicity and solubility, while the pyridine-methanone core enables π-π stacking interactions in biological targets. Comparative studies with simpler pyridyl ketones, such as (4-chlorophenyl) 2-pyridyl ketone (melting point: 62–66°C ), highlight the enhanced steric complexity and hydrogen-bonding capacity of the title compound.

In catalysis, related structures have been employed to induce intramolecularity in synthetic reactions. For instance, Sammakia and Hurley (2000) demonstrated that pyridyl-pyrrolidine frameworks facilitate stereoselective transformations via reversible covalent bonding . This catalytic utility underscores the compound’s versatility beyond medicinal applications.

Research Significance in Medicinal Chemistry

The compound’s structural features align with pharmacophore requirements for allosteric modulation. A 2014 study on cannabinoid CB1 receptor modulators synthesized analogs bearing 6-(pyrrolidin-1-yl)pyridin-2-yl groups, demonstrating enhanced binding affinity and selectivity . Key steps in the synthesis of these analogs included:

  • Suzuki-Miyaura coupling of 2-amino-6-bromopyridine with 3-nitrophenylboronic acid .
  • Reductive amination to introduce pyrrolidine substituents .
  • Urea coupling with phenyl isocyanates to finalize the scaffold .

These methods mirror potential pathways for functionalizing pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone. The compound’s methanone bridge serves as a stable linker, enabling precise spatial arrangement of pharmacophoric groups. For example, in diarylurea-based CB1 modulators, analogous structures achieved submicromolar potency by optimizing hydrophobic interactions within the receptor’s allosteric pocket .

Ongoing research explores its utility in targeting neurological disorders, leveraging the pyrrolidine moiety’s ability to enhance blood-brain barrier permeability. However, explicit therapeutic claims remain speculative pending further preclinical validation.

The compound Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone represents a sophisticated molecular architecture that embodies key principles of modern drug design [1]. This bis-pyrrolidine derivative incorporates multiple heterocyclic systems strategically positioned to maximize three-dimensional coverage and enhance pharmacological potential [2] [3].

The structural design rationale is founded on the incorporation of two pyrrolidine rings connected through a pyridyl-carbonyl linker system. This arrangement exploits the unique properties of pyrrolidine as a privileged scaffold in medicinal chemistry [2] [3]. The five-membered saturated pyrrolidine rings provide essential sp³-hybridization characteristics that enhance three-dimensional molecular coverage compared to planar aromatic systems [4] [5]. This increased dimensionality is crucial for exploring diverse pharmacophore space and achieving selective protein-ligand interactions [3].

The central pyridine ring serves as both a structural linker and an active pharmacophore element. The aromatic nitrogen atom provides opportunities for hydrogen bonding interactions and π-π stacking with aromatic residues in biological targets [1]. The asymmetric substitution pattern, with pyrrolidine at the 4-position and carbonyl linkage at the 2-position of the pyridine ring, creates a molecules with distinct electronic and steric properties compared to symmetrical analogues [6].

The carbonyl functional group acts as a critical hydrogen bond acceptor and provides a rigid planar element that constrains molecular conformation [1]. This carbonyl bridge between the pyridine and one pyrrolidine ring creates a partial restriction of conformational freedom while maintaining sufficient flexibility for induced fit binding mechanisms [7].

The molecular weight of 245.32 g/mol places this compound within optimal drug-like property ranges, while the calculated XLogP3-AA value of 1.7 indicates favorable lipophilicity for membrane permeation [1]. The absence of hydrogen bond donors and presence of three hydrogen bond acceptors creates a favorable balance for receptor binding without excessive hydrophilicity [1].

Conformational Analysis and Binding Orientation

The conformational behavior of Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone is dominated by the intrinsic flexibility of the pyrrolidine rings and their capacity for pseudorotation [8] [3]. Each pyrrolidine ring can adopt multiple envelope conformations through a low-energy pseudorotation process, with the most stable conformers being the C4-exo and C4-endo envelope forms [9] [10].

The nitrogen atoms in both pyrrolidine rings exhibit sp³ hybridization, placing the lone pairs in tetrahedral-like arrangements that facilitate optimal overlap with receptor binding sites [3] [11]. The equatorial orientation of the nitrogen-hydrogen bonds is generally preferred over axial orientations, as demonstrated by high-level quantum mechanical calculations [12]. This preference influences the overall molecular geometry and affects the spatial arrangement of substituents attached to the pyrrolidine rings.

Molecular dynamics simulations and conformational sampling studies reveal that the pyrrolidine rings undergo rapid interconversion between different puckered conformations [8] [13]. The pseudorotation barriers are typically less than 5 kcal/mol, allowing for dynamic conformational adaptation during binding processes [14] [13]. This conformational flexibility is advantageous for induced fit binding mechanisms, where the ligand can adjust its shape to complement the binding site topology.

The central pyridyl-carbonyl system introduces a degree of rigidity to the molecular framework while maintaining rotational freedom around single bonds [7]. The carbonyl group adopts a planar geometry with restricted rotation around the C-N bond due to partial double bond character from resonance stabilization [15]. This planarity creates a well-defined pharmacophore element that can serve as an anchoring point for receptor interactions.

Quantum mechanical calculations using density functional theory methods have revealed that the compound can access multiple low-energy conformations [7] [12]. The energy differences between major conformers are typically within 2-3 kcal/mol, indicating that multiple binding orientations are energetically accessible under physiological conditions [8].

Pharmacophore Features and Ligand-Receptor Interactions

The pharmacophore profile of Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone encompasses multiple interaction elements that contribute to its biological activity potential [16] [17]. The dual pyrrolidine systems provide hydrophobic contact surfaces and basic nitrogen centers capable of forming electrostatic interactions with acidic residues or participating in hydrogen bonding networks [3] [18].

The aromatic pyridine ring contributes π-electron density for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan [19]. Additionally, the pyridine nitrogen can serve as both a hydrogen bond acceptor and participate in coordination interactions with metal centers in metalloproteins [19] [20]. The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing carbonyl substituent, modulates the basicity and interaction strength with complementary binding sites.

The carbonyl functional group represents a critical pharmacophore feature, providing a strong hydrogen bond acceptor capability [21] [15]. This oxygen atom can form specific interactions with hydrogen bond donors in protein binding sites, including backbone amide groups, side chain hydroxyl groups, and positively charged residues [21]. The planar geometry of the carbonyl group creates a well-defined interaction surface with predictable binding orientations.

Structure-activity relationship studies of related pyrrolidine derivatives have demonstrated that the nitrogen basicity plays a crucial role in biological activity [3] [18]. The pyrrolidine nitrogen atoms in this compound exhibit typical secondary amine basicity, with pKa values expected in the range of 10-11, making them predominantly protonated under physiological pH conditions [11] [22]. This positive charge can engage in favorable electrostatic interactions with negatively charged receptor regions.

The spatial arrangement of pharmacophore elements creates a three-dimensional binding surface that can accommodate multiple interaction modes [16] [3]. The distance between the two pyrrolidine nitrogens and their relationship to the central pyridine-carbonyl system provides geometric constraints that can confer selectivity for specific receptor subtypes [16].

Molecular Modeling Approaches for Structure Optimization

Contemporary molecular modeling strategies for optimizing Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone derivatives employ multi-level computational approaches that integrate quantum mechanical calculations with classical molecular dynamics simulations [7] [23]. Density functional theory methods, particularly B3LYP and M06-2X functionals with large basis sets such as aug-cc-pVQZ, provide accurate electronic structure descriptions for conformational analysis and property prediction [15] [12].

Quantum mechanical force field calculations enable detailed vibrational analysis and the prediction of infrared and Raman spectra for structural confirmation [15] [12]. These calculations also provide insight into molecular flexibility through normal mode analysis and help identify conformational transition states [8] [12]. The integration of dispersion corrections in DFT calculations is particularly important for accurately describing weak intermolecular interactions relevant to binding affinity prediction.

Molecular dynamics simulations using validated force fields such as AMBER or CHARMM provide dynamic insights into conformational sampling and binding behavior [23]. Extended simulation timescales allow for the observation of rare conformational events and provide statistical ensembles for free energy calculations . Enhanced sampling techniques, including umbrella sampling and replica exchange methods, can be employed to overcome energy barriers and explore the complete conformational landscape.

Quantitative structure-activity relationship modeling incorporates experimental biological data with calculated molecular descriptors to identify optimization vectors [23]. Machine learning approaches, including random forest and support vector machine algorithms, can identify non-linear relationships between structural features and biological activity [23]. These models guide the design of new derivatives with improved potency, selectivity, and pharmaceutical properties.

Molecular docking studies with known protein targets provide structural hypotheses for binding modes and guide the design of structure-based modifications [23]. Advanced docking algorithms that account for ligand and receptor flexibility improve the accuracy of binding pose predictions . Free energy perturbation calculations can quantify the effects of structural modifications on binding affinity, enabling rational optimization strategies.

XLogP3

1.7

Dates

Last modified: 08-17-2023

Explore Compound Types